molecular formula C19H17N3O2 B13724930 N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B13724930
M. Wt: 319.4 g/mol
InChI Key: OQHUPDDYTKRLQF-CIAFOILYSA-N
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Description

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an aminophenyl group, a naphthohydrazide moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-hydroxy-2-naphthohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and aminophenyl groups make it a versatile compound for various chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,20H2,1H3,(H,22,24)/b21-12+

InChI Key

OQHUPDDYTKRLQF-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)N

Origin of Product

United States

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